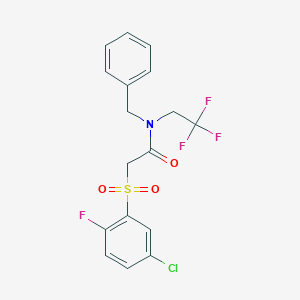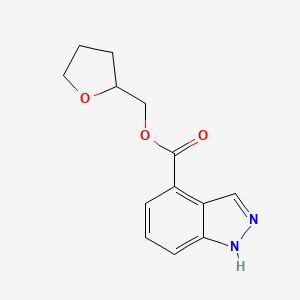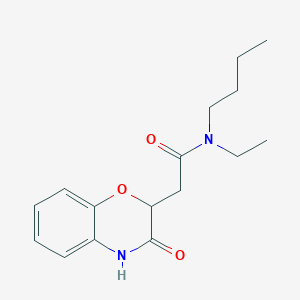
N-(2-tert-butylsulfonylethyl)-2-chloropropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylsulfonylethyl)-2-chloropropanamide is a synthetic organic compound characterized by the presence of a tert-butylsulfonyl group, a chloropropanamide moiety, and an ethyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylsulfonylethyl)-2-chloropropanamide typically involves the following steps:
Formation of tert-butylsulfonyl chloride: This is achieved by reacting tert-butyl alcohol with chlorosulfonic acid under controlled conditions.
Alkylation: The tert-butylsulfonyl chloride is then reacted with ethylamine to form N-(2-tert-butylsulfonylethyl)amine.
Amidation: Finally, the N-(2-tert-butylsulfonylethyl)amine is reacted with 2-chloropropanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-tert-butylsulfonylethyl)-2-chloropropanamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloropropanamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tert-butylsulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The amide group can be reduced to the corresponding amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products
Nucleophilic substitution: Substituted amides, thiol derivatives, or ethers.
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
科学研究应用
N-(2-tert-butylsulfonylethyl)-2-chloropropanamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring the interactions of sulfonyl-containing compounds with biological macromolecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-(2-tert-butylsulfonylethyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The chloropropanamide moiety may also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
相似化合物的比较
Similar Compounds
N-(2-tert-butylsulfonylethyl)-2-bromopropanamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-tert-butylsulfonylethyl)-2-iodopropanamide: Similar structure but with an iodine atom instead of chlorine.
N-(2-tert-butylsulfonylethyl)-2-fluoropropanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(2-tert-butylsulfonylethyl)-2-chloropropanamide is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom’s size and electronegativity influence the compound’s reactivity in nucleophilic substitution reactions, making it distinct from its bromine, iodine, and fluorine analogs.
属性
IUPAC Name |
N-(2-tert-butylsulfonylethyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO3S/c1-7(10)8(12)11-5-6-15(13,14)9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJUKAYRUCEHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1-methylsulfonylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7422304.png)
![3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol](/img/structure/B7422309.png)
![ethyl N-[4-[[1-(4-methylphenyl)sulfonylpiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7422312.png)



![3-Methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7422323.png)
![(2S)-2-[[[4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzoyl]amino]carbamoyl]pyrrolidine-1-carboxamide](/img/structure/B7422329.png)
![3-[[3,5-Bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B7422336.png)
![5-[(3-Benzamido-3-phenylpropanoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B7422340.png)
![methyl 3-[[4-(5-oxo-1H-tetrazol-4-yl)phenyl]sulfamoyl]-2-phenylpropanoate](/img/structure/B7422350.png)
![3-fluoro-5-nitro-N-[3,3,3-trifluoro-1-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B7422355.png)
![3-pyrimidin-5-yl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7422373.png)
![3-[(5-Bromopyridin-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7422381.png)
